Medica 16
CAS No.: 87272-20-6
Cat. No.: VC0004908
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87272-20-6 |
---|---|
Molecular Formula | C20H38O4 |
Molecular Weight | 342.5 g/mol |
IUPAC Name | 3,3,14,14-tetramethylhexadecanedioic acid |
Standard InChI | InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) |
Standard InChI Key | HYSMCRNFENOHJH-UHFFFAOYSA-N |
SMILES | CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O |
Canonical SMILES | CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Medica 16 features a 16-carbon backbone with terminal carboxylic acid groups and four methyl substitutions at the β and β′ positions (C3 and C14). Its systematic IUPAC name, 3,3,14,14-tetramethylhexadecanedioic acid, reflects this architecture . The molecular formula C₂₀H₃₈O₄ corresponds to a molecular weight of 342.51 g/mol . Key structural attributes include:
Property | Value | Source |
---|---|---|
SMILES | CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
InChI Key | HYSMCRNFENOHJH-UHFFFAOYSA-N | |
Density | 0.984 g/cm³ | |
Solubility (DMSO) | 3.42 mg/mL (9.99 mM) |
The compound’s rigidity, imparted by methyl groups, prevents β-oxidation, rendering it a non-metabolizable fatty acid analog . This property underpins its utility in probing lipid-mediated signaling without confounding metabolic breakdown.
Mechanisms of Action
ATP-Citrate Lyase Inhibition
Medica 16 suppresses ATP-citrate lyase (ACLY), a key enzyme linking glucose metabolism to lipid synthesis. By inhibiting ACLY, it reduces cytosolic acetyl-CoA pools, thereby downregulating fatty acid and cholesterol biosynthesis . In skeletal muscle, this inhibition decreases intracellular triglyceride (TG) content by 40–60%, concomitantly enhancing insulin sensitivity .
GPR40/GPR120 Agonism
As a selective agonist for GPR40 and partial agonist for GPR120, Medica 16 modulates free fatty acid (FFA) signaling pathways . GPR40 activation potentiates glucose-stimulated insulin secretion in pancreatic β-cells, while GPR120 agonism exerts anti-inflammatory effects in macrophages and adipocytes. These dual actions suggest synergistic benefits for metabolic and inflammatory disorders.
Hepatic Gluconeogenesis Suppression
In Zucker (fa/fa) rats, a model of obesity-induced insulin resistance, Medica 16 reduced hepatic glucose production by 35% under hyperinsulinemic-euglycemic clamp conditions . This effect correlates with diminished expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.
Preclinical Research Findings
Insulin Sensitization
A landmark 1997 study demonstrated that Medica 16 treatment in Zucker rats restored insulin responsiveness across multiple tissues :
Parameter | Change vs. Control |
---|---|
Hepatic glucose output | ↓35% |
Whole-body glucose uptake | ↑28% |
Plasma FFA levels | ↓42% |
Mechanistically, Medica 16 enhanced adipose tissue FFA reesterification, reducing FFA flux into circulation and mitigating lipotoxicity in liver and muscle .
Lipid-Lowering Effects
In rodent models of dyslipidemia, Medica 16 reduced serum triglycerides by 50% and LDL cholesterol by 30% within four weeks . These changes coincided with upregulated mitochondrial β-oxidation and suppressed de novo lipogenesis.
Therapeutic Implications
Metabolic Syndrome and Type 2 Diabetes
By concurrently enhancing insulin sensitivity, suppressing hepatic glucose output, and lowering circulating FFAs, Medica 16 addresses all hallmarks of metabolic syndrome. Clinical trials of GPR40 agonists (e.g., TAK-875) have validated this target, though hepatotoxicity concerns necessitate further optimization .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Medica 16’s dual inhibition of lipogenesis (via ACLY) and promotion of β-oxidation positions it as a candidate for NAFLD. In vitro, it reduces hepatocyte TG accumulation by 70% at 10 μM .
Neuropsychiatric Disorders
Emerging links between metabolic dysregulation and psychiatric conditions (e.g., depression, schizophrenia) suggest novel applications. In a 2022 cohort, 88% of patients with major depressive disorder exhibited metabolic dysfunction, highlighting the need for interventions like Medica 16 .
Challenges and Future Directions
Pharmacokinetic Optimization
Despite its efficacy, Medica 16’s poor oral bioavailability (<10% in rodents) and rapid renal clearance limit clinical translation . Prodrug strategies (e.g., esterification) and nanoparticle formulations are under investigation to enhance absorption.
Tissue-Specific Targeting
Off-target effects on cardiac and renal FFAs necessitate tissue-selective delivery systems. Conjugation to liver-directed ligands (e.g., galactose) could enhance hepatic specificity.
Clinical Trial Design
No human trials of Medica 16 have been conducted to date. Phase I studies should prioritize dose-ranging assessments of insulin sensitivity (HOMA-IR) and lipid profiles, while Phase II trials could explore its adjunctive role in NAFLD or treatment-resistant depression.
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